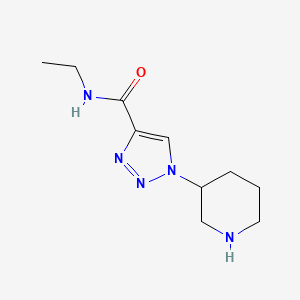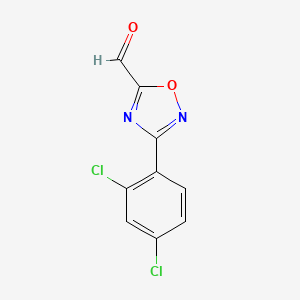
5-Bromo-6-chloro-2-(methylamino)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-chloro-2-(methylamino)pyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of bromine, chlorine, and a methylamino group attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-2-(methylamino)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.
Bromination: The bromination of 2,4,6-trichloropyrimidine is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Amination: The chlorinated intermediate is then subjected to amination using methylamine to replace one of the chlorine atoms with a methylamino group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-chloro-2-(methylamino)pyrimidin-4(3H)-one: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce corresponding oxo derivatives.
Applications De Recherche Scientifique
5-Bromo-6-chloro-2-(methylamino)pyrimidin-4(3H)-one: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-chloro-2-(methylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
5-Bromo-6-chloro-2-(methylamino)pyrimidin-4(3H)-one: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine and 5-Bromo-6-chloro-2-methyl-pyrimidin-4-ylamine share structural similarities.
Uniqueness: The presence of the methylamino group in imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H5BrClN3O |
|---|---|
Poids moléculaire |
238.47 g/mol |
Nom IUPAC |
5-bromo-4-chloro-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5BrClN3O/c1-8-5-9-3(7)2(6)4(11)10-5/h1H3,(H2,8,9,10,11) |
Clé InChI |
MWYIIHKRDUPJKF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=C(C(=O)N1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



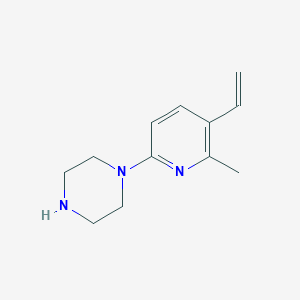
![(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B11788731.png)
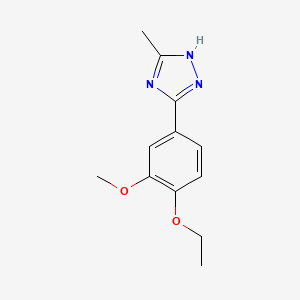

![5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B11788745.png)
![4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole](/img/structure/B11788748.png)
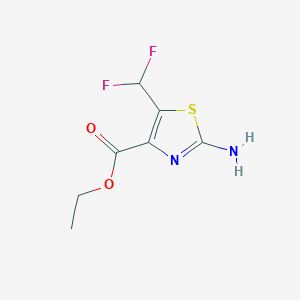

![tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11788792.png)
